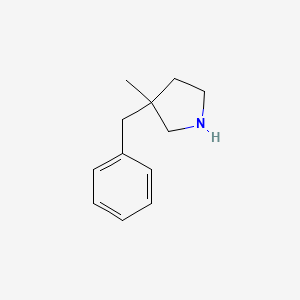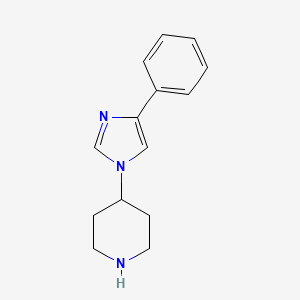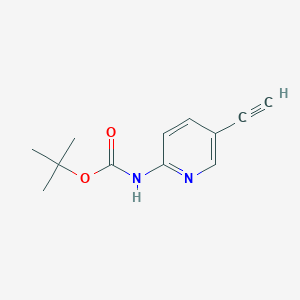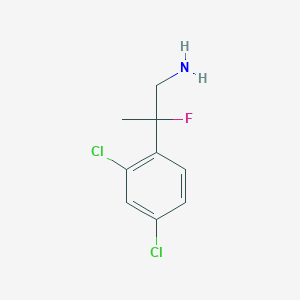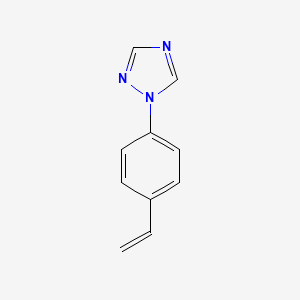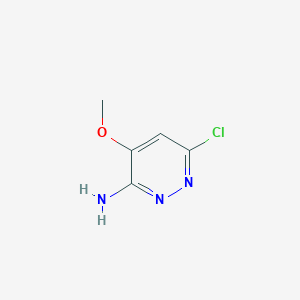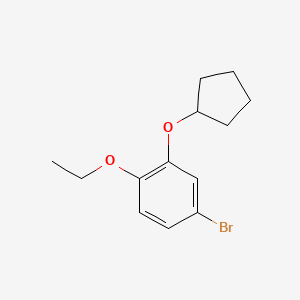
(1-Fluorocyclohexyl)methanamine
Descripción general
Descripción
“(1-Fluorocyclohexyl)methanamine” is a chemical compound with the CAS Number: 1391732-86-7 . It is also known as “(1-Fluorocyclohexyl)methanamine hydrochloride” and has a molecular weight of 167.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(1-Fluorocyclohexyl)methanamine” is1S/C7H14FN.ClH/c8-7(6-9)4-2-1-3-5-7;/h1-6,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“(1-Fluorocyclohexyl)methanamine” is a solid compound . Its molecular weight is 167.65 , and it has a CAS Number of 1391732-86-7 .Aplicaciones Científicas De Investigación
Biased Agonists for Serotonin 5-HT1A Receptors
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" for serotonin 5-HT1A receptors, have shown promise in signal transduction assays, demonstrating high affinity and selectivity for 5-HT1A receptors over other neurotransmitter receptors. These compounds exhibit favorable drug-like properties and robust antidepressant-like activity in preliminary in vivo studies, suggesting potential as new antidepressant drug candidates (Sniecikowska et al., 2019).
Inactivation of MAO-B
Alpha-silyl amines, including derivatives of benzyl-dimethyl-silyl-methanamine, have been identified as potent and selective inhibitors of MAO-B in vitro, suggesting a potential therapeutic application in the treatment of Parkinson's disease (Danzin et al., 1989).
Dehydrohalogenation Reactions
Research on the reactions of vicinal bromofluorocyclohexanes with various bases has provided insights into the mechanisms and stereochemistry of dehydrohalogenation reactions, offering new interpretations for the synthesis of fluoro-substituted cyclohexenes (Hudlický, 1986).
Transfer Hydrogenation Reactions
Quinazoline-based ruthenium complexes synthesized from (4-Phenylquinazolin-2-yl)methanamine have shown high efficiency in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency values, highlighting their potential utility in synthetic chemistry applications (Karabuğa et al., 2015).
Functional Selectivity in Drug Discovery
Advances in the discovery of 5-HT1A receptor biased agonists, notably derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, underscore the therapeutic potential of selective activation of 5-HT1A receptors for treating CNS disorders. These biased agonists preferentially target cortical 5-HT1A receptors, offering a promising approach for developing antidepressants and procognitive agents without undesirable side effects (Sniecikowska et al., 2019).
Propiedades
IUPAC Name |
(1-fluorocyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c8-7(6-9)4-2-1-3-5-7/h1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATBWVUULWNXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Fluorocyclohexyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)
![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)
![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)
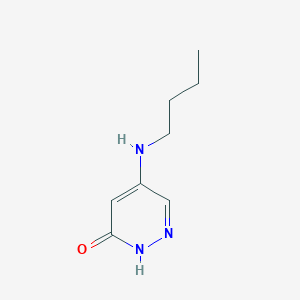
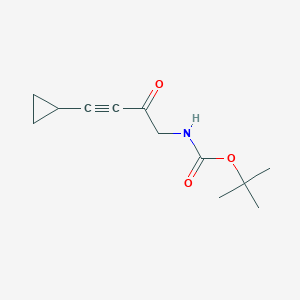
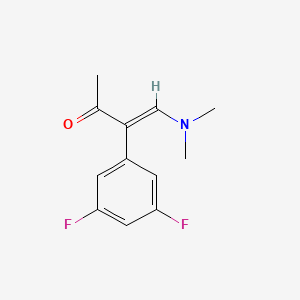
![Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether](/img/structure/B1467688.png)
